molecular formula C18H20N6O B12157038 1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

Katalognummer: B12157038
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: KEMACTNKXKIBMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenyl group and a phenyl-tetrazolyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of 1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl and phenyl-tetrazolyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the piperazine ring.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-4-(1H-tetrazol-5-yl)piperazine: Lacks the phenyl group, which may affect its biological activity and chemical properties.

    1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-4-yl)piperazine: The position of the tetrazolyl group is different, potentially leading to variations in reactivity and interactions with molecular targets.

Eigenschaften

Molekularformel

C18H20N6O

Molekulargewicht

336.4 g/mol

IUPAC-Name

1-(2-methoxyphenyl)-4-(1-phenyltetrazol-5-yl)piperazine

InChI

InChI=1S/C18H20N6O/c1-25-17-10-6-5-9-16(17)22-11-13-23(14-12-22)18-19-20-21-24(18)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI-Schlüssel

KEMACTNKXKIBMR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.